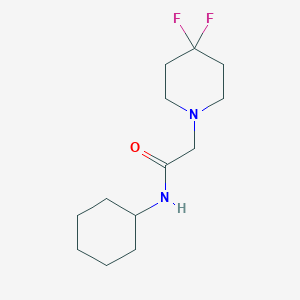

N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide

描述

N-Cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide is a synthetic small molecule characterized by a cyclohexylamine core linked via an acetamide group to a 4,4-difluoropiperidine moiety. This structural motif is designed to enhance metabolic stability and bioavailability, as fluorination often reduces susceptibility to enzymatic degradation .

属性

IUPAC Name |

N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22F2N2O/c14-13(15)6-8-17(9-7-13)10-12(18)16-11-4-2-1-3-5-11/h11H,1-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFUVNSHYINUDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide typically involves the reaction of cyclohexylamine with 4,4-difluoropiperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The process may involve multiple steps, including the protection and deprotection of functional groups, to ensure the purity and yield of the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and maintain consistent quality.

化学反应分析

Types of Reactions

N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce reduced derivatives with altered functional groups. Substitution reactions can result in a wide range of substituted products with varying chemical and physical properties.

科学研究应用

N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide has a broad range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, the compound is used to investigate cellular processes and molecular interactions. It may serve as a probe or a tool for studying specific biological pathways.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its effects on various biological targets and its potential as a drug candidate.

Industry: In industrial applications, the compound is used in the development of new materials, catalysts, and other chemical products.

作用机制

The mechanism of action of N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

Key Observations :

- Lipophilicity: The difluoropiperidine derivative (logP ~2.24) exhibits moderate lipophilicity, comparable to dimethylsulfamoylphenoxy analogs , but lower than indole-based CH-PIACA (logP 4.85), which likely enhances blood-brain barrier penetration .

Physicochemical and Spectroscopic Properties

- NMR Profiles: The target compound’s piperidine protons would resonate near δ 3.0–3.5 (piperidine CH₂) and δ 1.5–2.0 (cyclohexyl CH₂), similar to non-fluorinated analogs but with split signals due to fluorine coupling . In contrast, benzodiazepine-dione derivatives show distinct aromatic proton shifts (δ 7.0–8.0) .

- Mass Spectrometry : The molecular ion peak for the difluoropiperidine derivative (m/z ~283.3) would differ from indole-based CH-PIACA (m/z 337.5) .

生物活性

N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide is a compound of growing interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a cyclohexyl group linked to a 4,4-difluoropiperidine moiety through an acetamide functional group. Its synthesis typically involves the reaction of cyclohexylamine with 4,4-difluoropiperidine under controlled conditions, often utilizing solvents and catalysts to optimize yield and purity .

This compound interacts with several biological targets, primarily through enzyme inhibition. Notably, it has been studied for its potential to inhibit:

- Bruton's Tyrosine Kinase (BTK) : This enzyme plays a crucial role in B-cell signaling, making it a target for therapies in B-cell malignancies.

- Fatty Acid Amide Hydrolase (FAAH) : Inhibition of FAAH can enhance endocannabinoid signaling, offering therapeutic potential in neurological disorders .

These interactions suggest that the compound may modulate various cellular processes by affecting signaling pathways critical for cell proliferation and survival.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in various biological processes, which could lead to new therapeutic strategies .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit BTK and FAAH effectively. For instance, studies have indicated that specific concentrations of this compound can significantly reduce enzyme activity compared to control groups.

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial findings suggest moderate bioavailability with potential for optimization through structural modifications .

Comparative Analysis

To better understand the uniqueness of this compound within its class of compounds, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-cyclohexyl-2-(1H-indol-3-yl)acetamide | Indole moiety | Anticancer properties |

| N-cyclohexyl-2-(4-fluoropiperidin-1-yl)acetamide | Fluorinated piperidine | Potential analgesic effects |

| This compound | Difluoro substitution | BTK and FAAH inhibition |

The presence of the difluoropiperidine moiety distinguishes this compound from others in its class, potentially conferring unique pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。